molecular formula C10H10N4O3S2 B13956988 2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide CAS No. 55217-95-3

2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide

Cat. No.: B13956988
CAS No.: 55217-95-3
M. Wt: 298.3 g/mol
InChI Key: UVRKUVNSKMUATC-UHFFFAOYSA-N
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Description

2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide is a synthetic organic compound that belongs to the class of thiadiazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzoyl chloride derivative with a thiourea derivative in the presence of a base, followed by cyclization to form the thiadiazoline ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions could lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide would depend on its specific biological or chemical activity. For example, if it exhibits antimicrobial properties, it might inhibit the growth of microorganisms by interfering with essential cellular processes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Benzoylimino-3-methyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide include other thiadiazoline derivatives, such as:

  • 2-Benzoylimino-3-ethyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide
  • 2-Benzoylimino-3-phenyl-delta(sup 4)-1,3,4-thiadiazoline-5-sulfonamide

Uniqueness

The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties. These unique features could make it more effective or selective in certain applications compared to similar compounds.

Properties

CAS No.

55217-95-3

Molecular Formula

C10H10N4O3S2

Molecular Weight

298.3 g/mol

IUPAC Name

N-(3-methyl-5-sulfamoyl-1,3,4-thiadiazol-2-ylidene)benzamide

InChI

InChI=1S/C10H10N4O3S2/c1-14-9(18-10(13-14)19(11,16)17)12-8(15)7-5-3-2-4-6-7/h2-6H,1H3,(H2,11,16,17)

InChI Key

UVRKUVNSKMUATC-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NC(=O)C2=CC=CC=C2)SC(=N1)S(=O)(=O)N

Origin of Product

United States

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